molecular formula C13H10Cl2FNO3S B2362648 3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide CAS No. 2361754-29-0

3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide

Cat. No.: B2362648
CAS No.: 2361754-29-0
M. Wt: 350.19
InChI Key: FSEHVTCZBRDKHO-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2-fluoroaniline as the primary starting materials.

    Sulfonation: The aniline derivatives undergo sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol in the presence of a base such as sodium methoxide.

    Coupling Reaction: The final step involves coupling the sulfonated and methoxylated intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalysis: Using catalysts to increase reaction rates.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced functional groups, such as amines.

Scientific Research Applications

3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Chemical Biology: Used as a probe to study enzyme interactions and inhibition.

    Material Science: Explored for its potential in creating novel materials with specific chemical properties.

    Pharmaceutical Industry: Studied for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide involves:

    Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.

    Pathways Involved: It may inhibit the synthesis of folic acid in bacteria, a crucial pathway for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N-(2-fluorophenyl)benzenesulfonamide
  • 3,4-Dichloro-N-(4-chloro-2-fluorophenyl)benzamide
  • 3,4-Dichloro-N-(2-fluoroethyl)-N-(2-fluorophenyl)benzenesulfonamide

Uniqueness

3,4-Dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group, potentially leading to different applications and effects.

Properties

IUPAC Name

3,4-dichloro-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO3S/c1-20-13-11(7-6-8(14)12(13)15)21(18,19)17-10-5-3-2-4-9(10)16/h2-7,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEHVTCZBRDKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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